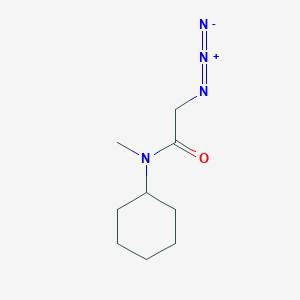

2-azido-N-cyclohexyl-N-methylacetamide

Description

Properties

IUPAC Name |

2-azido-N-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYWBTHKAGNAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-azido-N-cyclohexyl-N-methylacetamide typically follows a two-step process:

- Formation of the corresponding bromoacetamide intermediate by acylation of the amine.

- Substitution of the bromide with azide ion to introduce the azido functional group.

This approach leverages the nucleophilic substitution reaction of sodium azide with a bromoacetamide precursor.

Detailed Preparation Procedure

Step 1: Preparation of N-cyclohexyl-N-methyl-bromoacetamide

- Cyclohexylamine and methylamine are reacted with bromoacetyl bromide.

- The reaction is carried out in an inert solvent such as dichloromethane at low temperature (0 °C) to control reactivity.

- The mixture is stirred at room temperature for several hours (4-10 h) to ensure complete acylation.

- The crude product is concentrated under reduced pressure to remove solvents.

Step 2: Azidation to form 2-azido-N-cyclohexyl-N-methylacetamide

- The crude bromoacetamide is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Sodium azide is added in excess (1.5-2 equivalents) at room temperature.

- The reaction mixture is stirred for 24 to 96 hours to allow complete nucleophilic substitution.

- After completion, the reaction mixture is poured into iced water, and the product is extracted with ethyl acetate.

- The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.

- Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting amine | Cyclohexylamine (0.69 mL, 6 mmol) |

| Acylating agent | Bromoacetyl bromide (0.26 mL, 3 mmol) |

| Solvent for acylation | Dichloromethane (6 mL) |

| Temperature (acylation) | 0 °C to room temperature |

| Reaction time (acylation) | 4–10 hours |

| Solvent for azidation | N,N-Dimethylformamide (6–7.5 mL) |

| Sodium azide amount | 490 mg (7.5 mmol) |

| Temperature (azidation) | Room temperature |

| Reaction time (azidation) | 24–96 hours |

| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) |

| Yield | Approximately 60% |

| Physical state | White solid |

| Melting point | Around 130 °C |

Reaction Monitoring and Characterization

- Thin-layer chromatography (TLC) is used to monitor reaction progress during both acylation and azidation steps.

- Infrared spectroscopy (IR) confirms the presence of the azido group with characteristic absorption near 2100 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) reveals signals corresponding to the methylene adjacent to the azide and the cyclohexyl and methyl groups.

- Mass spectrometry (MS) confirms molecular weight consistent with 2-azido-N-cyclohexyl-N-methylacetamide.

Comparative Notes on Similar Azidoacetamide Syntheses

Research on related compounds such as 2-azido-N-(4-methylphenyl)acetamide shows similar synthetic routes involving halogenated acetamides and sodium azide in ethanol/water or DMF solvent systems with reflux or room temperature conditions. Yields typically range from 60% to 73%, with reaction times varying from 24 hours to several days depending on conditions.

Summary Table of Preparation Conditions

| Step | Reagents & Conditions | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|

| Acylation | Cyclohexylamine + Bromoacetyl bromide | Dichloromethane | 0 °C to RT | 4–10 hours | Crude |

| Azidation | Sodium azide (1.5-2 eq) | DMF | RT | 24–96 hours | ~60% |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | N/A | N/A | N/A | Pure solid |

Research Findings and Practical Considerations

- The azidation step is sensitive to solvent and temperature; polar aprotic solvents like DMF favor nucleophilic substitution.

- Reaction times can be optimized to balance conversion and side reactions.

- Safety precautions are critical due to the potentially explosive nature of azides and reactive acyl halides.

- The method provides a reliable route to 2-azido-N-cyclohexyl-N-methylacetamide with moderate to good yields and purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-cyclohexyl-N-methylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

Cycloaddition Reactions: The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and solvents like dimethylformamide (DMF) are commonly used.

Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for the reduction of the azido group.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

2-azido-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-azido-N-cyclohexyl-N-methylacetamide involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are useful in various applications. The compound’s reactivity is attributed to the presence of the azido group, which acts as a versatile functional group for chemical modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-azido-N-cyclohexyl-N-methylacetamide with structurally related compounds, emphasizing substituent effects and applications:

Q & A

Basic: What are the standard synthetic routes for preparing 2-azido-N-cyclohexyl-N-methylacetamide?

The compound can be synthesized via nucleophilic substitution of a chloro- or bromo-acetamide precursor with sodium azide (NaN₃). A typical protocol involves refluxing 2-chloro-N-cyclohexyl-N-methylacetamide with NaN₃ in a toluene/water (8:2) biphasic system for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization with ethanol to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity during azide introduction?

Key parameters include:

- Temperature : Controlled reflux (~110°C) minimizes side reactions like azide decomposition.

- Solvent polarity : Aqueous-organic biphasic systems enhance NaN₃ solubility while preventing hydrolysis of the acetamide backbone.

- Stoichiometry : A 1.5:1 molar ratio of NaN₃ to chloroacetamide precursor ensures complete substitution . Advanced optimization may involve kinetic studies using HPLC to track intermediate formation .

Basic: What spectroscopic techniques are essential for characterizing 2-azido-N-cyclohexyl-N-methylacetamide?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., azide integration at δ ~3.5 ppm for CH₂N₃).

- FT-IR : Identifies the azide stretch (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of N₂ from the azide group) .

Advanced: How can researchers resolve ambiguities in spectral data for structurally similar azidoacetamides?

Use 2D NMR (HSQC, HMBC) to differentiate between regioisomers. For example, HMBC correlations can distinguish azide placement relative to the cyclohexyl group. Computational tools like DFT (e.g., B3LYP/6-31G*) predict NMR shifts with <2 ppm deviation, aiding assignments .

Basic: What safety precautions are required when handling azidoacetamides?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield.

- Ventilation : Use fume hoods to avoid inhalation of NaN₃ or organic azides.

- Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced decomposition .

Advanced: How can degradation pathways of 2-azido-N-cyclohexyl-N-methylacetamide be analyzed under varying conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Major degradation products (e.g., amines via Staudinger reactions) are identified using tandem MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the azide’s potential as a photoaffinity probe .

Advanced: How can structure-activity relationships (SAR) be explored for azidoacetamide derivatives?

- Analog synthesis : Vary substituents (e.g., cyclohexyl vs. aryl groups) and assess bioactivity.

- Molecular docking : Compare binding poses in target proteins (e.g., COX-2 or EGFR) using AutoDock Vina.

- Free-energy perturbation (FEP) : Quantifies contributions of specific functional groups to binding affinity .

Basic: What computational methods predict the compound’s physicochemical properties?

- LogP : Estimated via fragment-based methods (e.g., XLogP3).

- pKa : Predicted using QSPR models in software like ACD/Labs.

- Thermodynamic stability : DFT calculations (e.g., B3LYP) assess conformational energies .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid mechanistic studies of azidoacetamide reactions?

- Kinetic isotope effects (KIE) : ¹⁵N-labeled azides clarify whether N₂ elimination is rate-limiting in Huisgen cycloadditions.

- Tracing metabolic pathways : ¹³C-labeled acetamide backbones track metabolite formation in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.